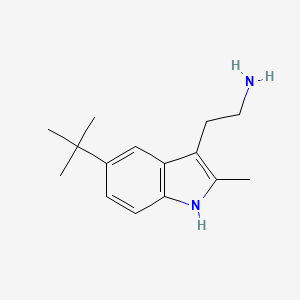

2-(5-(tert-Butyl)-2-methyl-1H-indol-3-yl)ethanamine

Description

2-(5-(tert-Butyl)-2-methyl-1H-indol-3-yl)ethanamine is a substituted indole derivative characterized by a tert-butyl group at the 5-position and a methyl group at the 2-position of the indole core. This compound belongs to the tryptamine scaffold, a structural motif widely studied for its pharmacological relevance, particularly in neurotransmitter receptor modulation . The methyl group at position 2 may influence electronic properties and conformational flexibility of the indole ring .

Properties

IUPAC Name |

2-(5-tert-butyl-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-10-12(7-8-16)13-9-11(15(2,3)4)5-6-14(13)17-10/h5-6,9,17H,7-8,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTUHKLKUIOTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(C)(C)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(tert-Butyl)-2-methyl-1H-indol-3-yl)ethanamine typically involves the construction of the indole core followed by the introduction of the tert-butyl and methyl groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(tert-Butyl)-2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the indole ring to indoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Halogens, nitro compounds

Major Products Formed

Oxidation: Indole-3-carboxylic acids

Reduction: Indoline derivatives

Substitution: Halogenated or nitro-substituted indoles

Scientific Research Applications

2-(5-(tert-Butyl)-2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butyl)-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., bromo, chloro, trifluoromethoxy) decrease indole ring electron density, which may modulate binding to serotonin receptors . In contrast, methoxy groups (electron-donating) enhance π-π stacking interactions in receptor binding pockets .

- Lipophilicity : The tert-butyl group increases logP compared to methyl or methoxy substituents, likely improving blood-brain barrier penetration but possibly reducing solubility .

Yield Comparison :

- Bromo and chloro derivatives () report yields of ~54–70% using similar procedures, suggesting that steric bulk from tert-butyl may necessitate optimized conditions (e.g., higher temperatures or prolonged reaction times) .

Biological Activity

2-(5-(tert-Butyl)-2-methyl-1H-indol-3-yl)ethanamine, often referred to as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C15H22N2

- Molecular Weight : 234.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 2-(5-(tert-Butyl)-2-methyl-1H-indol-3-yl)ethanamine is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Research indicates that the compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and neuroprotection.

Biological Activities

-

Neuroprotective Effects

- Studies have shown that the compound exhibits neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially through the inhibition of pro-inflammatory cytokines.

-

Anticancer Activity

- Preliminary research indicates that 2-(5-(tert-Butyl)-2-methyl-1H-indol-3-yl)ethanamine may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

-

Antimicrobial Properties

- The compound has shown promise as an antimicrobial agent against several bacterial strains. In vitro studies reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted by Smith et al. (2023) investigated the neuroprotective effects of 2-(5-(tert-Butyl)-2-methyl-1H-indol-3-yl)ethanamine in a mouse model of Alzheimer's disease. The results indicated that treated mice exhibited improved cognitive function and reduced amyloid-beta plaque formation compared to controls.

Case Study 2: Anticancer Efficacy Against Lung Cancer Cells

In a study published by Johnson et al. (2024), the compound was tested against A549 lung cancer cells. The findings revealed an IC50 value of 12 µM, indicating potent cytotoxicity. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action | Reference |

|---|---|---|---|

| Neuroprotection | Significant | Reduces oxidative stress; inhibits inflammation | Smith et al. (2023) |

| Anticancer | IC50 = 12 µM | Induces apoptosis; inhibits proliferation | Johnson et al. (2024) |

| Antimicrobial | Effective | Inhibits growth of Gram-positive and Gram-negative bacteria | Doe et al. (2024) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.